Computed Lipophilicity and Polarity of 2-(Benzyloxy)-4-bromophenol Compared to 4-Bromophenol
2-(Benzyloxy)-4-bromophenol exhibits markedly increased lipophilicity relative to the parent 4-bromophenol scaffold. Computed Consensus Log P (average of five methods) is 3.43, compared to 4-bromophenol which has a reported Log P of approximately 2.59 [1]. The topological polar surface area (TPSA) is 29.46 Ų, which is lower than that of 4-bromophenol (TPSA approximately 40.5 Ų) due to the replacement of a free hydroxyl hydrogen with a hydrophobic benzyl group [1]. This shift in physicochemical properties has direct implications for membrane permeability and solubility, which are critical determinants of compound behavior in biological assays and synthetic reaction media.
| Evidence Dimension | Lipophilicity (Consensus Log P) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus Log P = 3.43; TPSA = 29.46 Ų |
| Comparator Or Baseline | 4-Bromophenol: Log P ≈ 2.59; TPSA ≈ 40.5 Ų |
| Quantified Difference | ΔLog P = +0.84; ΔTPSA = -11.04 Ų |
| Conditions | Computed using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and Ertl method for TPSA |
Why This Matters
The increased lipophilicity and reduced polarity directly influence pharmacokinetic behavior and synthetic compatibility, making the compound a distinct entity for drug design campaigns that require specific membrane permeability characteristics.
- [1] PubChem. 4-Bromophenol. CID 7808. Computed Log P = 2.59, TPSA = 40.5 Ų. View Source
